Regioisomeric Identity: A Binary Differentiator from the Common 1-Ethyl-5-Methyl Analog
The primary and most critical differentiation for 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is its unique regioisomeric identity. It is a distinct chemical entity from 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 957261-55-1) . While direct comparative bioactivity data is unavailable in the public domain, the principle of regioisomeric divergence is well-established. In drug discovery, regioisomers are treated as separate, novel compounds with the potential for different potency, selectivity, and ADMET profiles [1]. The specific substitution pattern (5-ethyl, 1-methyl) creates a unique electrostatic and steric environment around the reactive sulfonyl chloride group and the pyrazole core, which will inevitably lead to a different structure-activity relationship (SAR) than its 1-ethyl, 5-methyl counterpart.
| Evidence Dimension | Chemical Structure & Regioisomeric Purity |
|---|---|
| Target Compound Data | 5-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1314965-01-9) |
| Comparator Or Baseline | 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 957261-55-1) and other regioisomers |
| Quantified Difference | Not applicable; binary differentiation in chemical identity. |
| Conditions | Structure elucidation by NMR and/or mass spectrometry [1] |
Why This Matters
Procuring the correct regioisomer is non-negotiable for ensuring the validity and reproducibility of SAR studies and downstream applications.
- [1] Tucker, J. W., Chenard, L., & Young, J. M. (2015). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. ACS Combinatorial Science, 17(11), 653-657. View Source
